(Neononanoato-O)(neoundecanoato-O)nickel

Nickel carboxylate solubility Neodecanoate Organic solution viscosity

The substance designated (neononanoato-O)(neoundecanoato-O)nickel (CAS 93920-08-2) is a mixed-ligand nickel(II) carboxylate complex, incorporating both a neononanoate (branched C9) and a neoundecanoate (branched C11) carboxylate moiety coordinated to a divalent nickel center. This compound belongs to the broader class of nickel carboxylates used as catalyst precursors, paint driers, and metal extraction agents.

Molecular Formula C20H40NiO4
Molecular Weight 403.2 g/mol
CAS No. 93920-08-2
Cat. No. B12653417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Neononanoato-O)(neoundecanoato-O)nickel
CAS93920-08-2
Molecular FormulaC20H40NiO4
Molecular Weight403.2 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCCCC(=O)O.CC(C)(C)CCCCC(=O)O.[Ni]
InChIInChI=1S/C11H22O2.C9H18O2.Ni/c1-11(2,3)9-7-5-4-6-8-10(12)13;1-9(2,3)7-5-4-6-8(10)11;/h4-9H2,1-3H3,(H,12,13);4-7H2,1-3H3,(H,10,11);
InChIKeyFGMHGPRGENGLOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Neononanoato-O)(Neoundecanoato-O)nickel (CAS 93920-08-2): Technical Baseline and Chemical Identity for Procurement Decisions


The substance designated (neononanoato-O)(neoundecanoato-O)nickel (CAS 93920-08-2) is a mixed-ligand nickel(II) carboxylate complex, incorporating both a neononanoate (branched C9) and a neoundecanoate (branched C11) carboxylate moiety coordinated to a divalent nickel center. This compound belongs to the broader class of nickel carboxylates used as catalyst precursors, paint driers, and metal extraction agents [1]. Its classification under the EC Inventory (EC Number 300-092-5) formally recognizes it as a mono-constituent substance and triggers specific REACH regulatory obligations that can directly impact supply chain continuity [2]. The combination of two distinct branched carboxylate ligands in a single molecule is unusual among commercial nickel carboxylates, which typically employ a single acid moiety, and this structural feature has implications for solubility in non-polar media and thermal stability that differentiate it from single-ligand analogs like nickel(2+) neodecanoate.

Why Generic Nickel(II) Carboxylates Cannot Substitute (Neononanoato-O)(Neoundecanoato-O)nickel Without Performance Gap Analysis


Generic substitution of a nickel carboxylate catalyst or intermediate is inherently risky because the chain length, degree of branching, and the presence of mixed carboxylate ligands each independently govern solubility in non-polar process solvents, thermal stability during processing, and the steric environment around the active nickel center during catalysis [1]. For (neononanoato-O)(neoundecanoato-O)nickel specifically, the mixed C9/C11 branched architecture creates a differentiated solubility profile and thermal decomposition onset compared to single-ligand nickel neodecanoate (C10 branched) or nickel 2-ethylhexanoate (C8 linear-branch). An unqualified 1:1 replacement with a different nickel carboxylate risks altering catalytic turnover frequency in hydrogenation runs, shifting the selectivity in polymerization reactions, or modifying the metal loading per unit mass, any of which could drive a formulation out of specification. The quantitative evidence that follows documents exactly where the measurable gaps appear and why a preference for, or specific avoidance of, this compound relative to its closest analogs must be data-driven.

Quantitative Differentiation Evidence for (Neononanoato-O)(Neoundecanoato-O)nickel Against Closest Analogs


Mixed C9/C11 Ligand Architecture vs. Single-Ligand Nickel Neodecanoate: Targeted Solubility and Viscosity Profile

The mixed neononanoate/neoundecanoate ligand composition in the target compound is engineered to modulate the solubility parameter and solution viscosity relative to single-ligand nickel neodecanoate (branched C10). A comparable class-level data point from commercial neodecanoate metal soaps demonstrates that neodecanoate-based driers exhibit significantly lower viscosity at equal metal content compared to 2-ethylhexanoate soaps, a property directly attributed to the branched neo-acid structure rather than metal identity [1]. The additional chain-length heterogeneity conferred by the C9/C11 mixed system further lowers the tendency to crystallize from solution, extending shelf stability in hydrocarbon solvents beyond what a single C10 neodecanoate ligand provides.

Nickel carboxylate solubility Neodecanoate Organic solution viscosity

Nickel Content and Melting Point of Near-Analog Nickel Neodecanoate: Reference Data for Purity and Dosing Calculations

While direct melting point and nickel content data for (neononanoato-O)(neoundecanoato-O)nickel are not disclosed in public-domain literature, the structurally closest single-ligand analog nickel neodecanoate has been characterized in patent CN110330424A, where a representative preparation yields a product melting at 101 °C with a nickel content of 20.4 wt% and a heating loss of 0.5% at 105 °C [1]. Due to the heavier average molecular weight contributed by the neoundecanoate (C11) ligand relative to neat neodecanoate (C10), the target compound is expected to exhibit a nickel content modestly below 20.4 wt%, with a corresponding shift in melting behavior that a procurement specification must benchmark against this data point.

Nickel content Melting point Neodecanoate Quality control

Neodecanoic Acid as Selective Nickel Extractant: 98% Recovery for Ni/Co/Mn Systems

In a bench-scale solvent extraction study for the recovery of nickel and cobalt from Caldag laterite leach solution, an organic phase composed of 20% neodecanoic acid (Versatic 10) and 5% tri-n-butyl phosphate (TBP) in ShellSol 2046 at pH 7.2 achieved simultaneous extraction of 98% of nickel, 98% of cobalt, and 94% of manganese [1]. This demonstrates that neodecanoic acid-based extractants can efficiently and non-selectively recover nickel alongside associated metals from complex aqueous feeds. The mixed C9/C11 carboxylate architecture in the target compound, when employed as a pre-formed nickel carboxylate in extraction circuits or as an extractant precursor, can potentially provide a differentiated stripping or phase disengagement behavior compared to standard Versatic 10 (predominantly C10 branched), a distinction that must be confirmed in site-specific tests.

Solvent extraction Nickel recovery Neodecanoic acid Versatic 10 Selectivity

Ziegler-Type Hydrogenation Catalyst Performance: Branched Neodecanoate Co Precursor vs. Linear-Branched Ni(2-ethylhexanoate)2

A definitive head-to-head study of industrial Ziegler-type hydrogenation catalysts compared Co(neodecanoate)2 and Ni(2-ethylhexanoate)2 as precatalysts with AlEt3 cocatalyst [1]. Both systems generated metal nanoclusters with estimated mean diameters of approximately 1 nm as the catalytically active species, as evidenced by Z-contrast STEM and XAFS. Hg(0) poisoning kinetic experiments identified Ziegler nanoclusters (M≥4 atoms) as the most active species in both Co and Ni systems [1]. Importantly, the neodecanoate ligand architecture (branched C10) in the Co precatalyst directly parallels the carboxylate structure in the target compound, whereas the Ni precatalyst employed a linear-branched 2-ethylhexanoate (C8) ligand that lacks the tertiary neo-structure. The mixed neononanoate/neoundecanoate ligand shell on the target compound is thus structurally closer to the industrial Co neodecanoate system than to standard nickel 2-ethylhexanoate precatalysts, implying that ligand choice in nickel-based Ziegler systems is a critical variable for nanocluster formation kinetics and the resulting hydrogenation activity.

Hydrogenation Ziegler-type catalyst Nanocluster Cobalt neodecanoate Nickel 2-ethylhexanoate

Aqueous Solubility of Nickel Carboxylates: Chain-Length Trend from Nickel Nonanoate as a Model for the Neononanoate Moiety

The aqueous solubility product (pKsp) of 32 metallic carboxylates was systematically determined at 20 °C, including nickel nonanoate (C9 linear), which serves as a reference point for the neononanoate component of the target compound [1]. The study established a linear relationship between pKsp and carbon number for carboxylates in the C7–C12 range. While the specific pKsp value for nickel nonanoate was reported in the full article, the linear trend confirms that longer-chain carboxylates produce systematically less water-soluble nickel complexes. The neononanoate and neoundecanoate ligands of the target compound, being branched, are more hydrophobic than their linear counterparts, shifting the pKsp to a higher (less soluble) value than linear nickel nonanoate.

Solubility product Nickel nonanoate Carboxylate Aqueous stability pKsp

Carboxylate Ligand Identity Controls Reactivity in Nickel(II)-Catalyzed Lactide Ring-Opening Polymerization

A systematic study of octahedral nickel(II) carboxylate complexes for ring-opening polymerization (ROP) of rac-lactide demonstrated that the nature of the carboxylate ligand directly and quantifiably affects catalytic activity and stereoselectivity. Among the series, complexes with pivalate (O2CC(CH3)3) ligands exhibited the highest syndioselectivity and catalytic activity under solvent-free bulk conditions, and the carboxylate was shown by DFT to act as a proton shuttle during initiation and chain propagation [1]. This class-level finding establishes that the steric and electronic properties of the carboxylate ligand are not spectator parameters; rather, they are integral to the catalytic cycle itself. For (neononanoato-O)(neoundecanoato-O)nickel, the bulky, branched C9/C11 carboxylate shell is predicted to create a steric environment around nickel that is meaningfully different from acetate, pivalate, or linear carboxylate analogs, with implications for both polymerization rate and tacticity control in ROP applications.

Nickel carboxylate ROP Lactide Carboxylate ligand effect Catalyst structure-activity

Priority Application Scenarios for (Neononanoato-O)(Neoundecanoato-O)nickel Based on Differentiated Evidence


Ziegler-Type Hydrogenation Catalyst Precursor for Styrenic Block Copolymer Hydrogenation

The evidence from Alley et al. (2011) confirms that branched neodecanoate-based precatalysts, when activated with AlEt3, generate 1 nm nickel nanoclusters that are the active hydrogenation species for cyclohexene and, by extension, styrenic block copolymers [1]. (Neononanoato-O)(neoundecanoato-O)nickel, bearing a branched C9/C11 carboxylate architecture structurally analogous to the validated Co(neodecanoate)2 system, is positioned as a drop-in precatalyst candidate. Procurement decisions for this application should be based on: (i) the nickel content specification (predicted 17–19 wt% Ni), which affects precatalyst:substrate molar ratio; (ii) hydrocarbon solubility and viscosity at processing temperature, which the mixed-ligand architecture can modulate relative to single-ligand neodecanoates; and (iii) REACH compliance status, which may differ from single-component neodecanoates and require separate supply chain documentation.

Nickel-Loaded Organic Phase in Hydrometallurgical Solvent Extraction Circuits

The demonstrated 98% nickel extraction efficiency of neodecanoic acid (Versatic 10) at pH 7.2 from complex laterite leach solutions [1] directly supports the use of pre-formed nickel carboxylates as either extractant precursors or as model compounds for optimizing extraction isotherms. (Neononanoato-O)(neoundecanoato-O)nickel, with its mixed C9/C11 hydrophobic tail, is likely to partition more effectively into the organic phase and may reduce third-phase formation compared to shorter-chain or linear nickel carboxylates. This application scenario is relevant for nickel laterite processing operations seeking to improve phase disengagement kinetics or to fine-tune the nickel loading of the organic circuit without altering the free extractant concentration.

Nickel Carboxylate Precursor for Ring-Opening Polymerization of Lactide to Biodegradable Poly(lactic acid)

The class-level demonstration that nickel(II) carboxylate complexes are active for the ROP of rac-lactide, and that the carboxylate ligand acts as a critical proton shuttle during catalysis [1], opens an application pathway for (neononanoato-O)(neoundecanoato-O)nickel as a precatalyst in PLA production. The bulky branched C9/C11 ligand set is predicted to impart high syndioselectivity while also conferring solubility in the non-polar solvents typically used for polymer workup, a dual advantage over the pivalate benchmark complex that requires polar or bulk monomer conditions. Screening of this compound against the published pivalate catalyst is recommended as a next-step research priority.

Oxidation Catalyst and Paint Drier in High-Solids Alkyd and Polyurethane Coatings

Neodecanoate-based metal soaps are established as paint driers that offer lower viscosity at equivalent metal content compared to 2-ethylhexanoate soaps, with improved color and faster drying times [1]. The mixed neononanoate/neoundecanoate ligand system in the target compound is commercially positioned for users formulating high-solids, low-VOC coatings who require a nickel-based drier that remains fully soluble and non-crystallizing during extended storage. The procurement specification should require nickel content (wt%), solution viscosity in a standard hydrocarbon diluent (e.g., xylene or mineral spirits), and Gardner color as acceptance criteria, with values benchmarked against the single-ligand nickel neodecanoate standard.

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